2,4-Dichloro-7-(methylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine
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Overview
Description
2,4-Dichloro-7-(methylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that contains both pyrrolo and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of 3-amino-2-methoxycarbonylthiophene as the starting material, which undergoes a series of reactions including chlorination and sulfonylation . The reaction conditions often require specific temperatures and the use of catalysts to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of 2,4-Dichloro-7-(methylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-7-(methylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines.
Oxidation and Reduction: The methylsulfonyl group can be oxidized or reduced under specific conditions, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents such as m-chloroperbenzoic acid, and reducing agents like lithium aluminum hydride. The reaction conditions, including temperature, solvent, and reaction time, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield various aminopyrimidine derivatives, while oxidation of the methylsulfonyl group can produce sulfone derivatives .
Scientific Research Applications
2,4-Dichloro-7-(methylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2,4-Dichloro-7-(methylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain enzymes or receptors, leading to changes in cellular processes. The compound’s ability to undergo nucleophilic substitution allows it to form covalent bonds with target molecules, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-7-(methylsulfonyl)thieno[3,2-d]pyrimidine
- 4-Chloro-6-(tributylstannyl)thieno[3,2-d]pyrimidine
- 2,4-Dichloro-6-ethylthieno[2,3-d]pyrimidine
Uniqueness
2,4-Dichloro-7-(methylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine is unique due to its specific combination of chlorine and methylsulfonyl groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C7H5Cl2N3O2S |
---|---|
Molecular Weight |
266.10 g/mol |
IUPAC Name |
2,4-dichloro-7-methylsulfonylpyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C7H5Cl2N3O2S/c1-15(13,14)12-3-2-4-5(8)10-7(9)11-6(4)12/h2-3H,1H3 |
InChI Key |
YIEYHTAYUGPDAJ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1C=CC2=C1N=C(N=C2Cl)Cl |
Origin of Product |
United States |
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